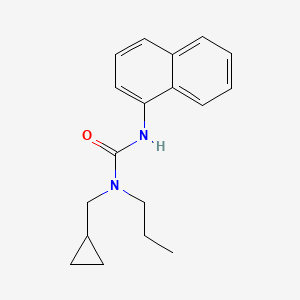
1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine, also known as EBP, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the class of piperazine derivatives and has been found to possess several interesting biochemical and physiological properties. In
科学的研究の応用
1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and its antagonism by 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine has been found to produce anxiolytic and antidepressant-like effects in animal models.
作用機序
The mechanism of action of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine involves the selective antagonism of the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor family and is widely distributed in the brain. Its activation by serotonin produces inhibitory effects on neuronal activity, leading to the regulation of mood, anxiety, and stress. 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine, by acting as an antagonist of this receptor, blocks its inhibitory effects and produces anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine are primarily related to its antagonism of the 5-HT1A receptor. This receptor is involved in the regulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are known to play a critical role in the regulation of mood, anxiety, and stress. By blocking the inhibitory effects of the 5-HT1A receptor, 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine produces an increase in the release of these neurotransmitters, leading to anxiolytic and antidepressant-like effects.
実験室実験の利点と制限
One of the main advantages of using 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it an excellent tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine is its potential off-target effects, which may lead to false-positive or false-negative results. Therefore, it is essential to use appropriate controls and experimental designs to minimize these effects.
将来の方向性
There are several future directions for the research on 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine. One of the most promising directions is the development of novel 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine derivatives with improved potency, selectivity, and pharmacokinetic properties. These derivatives may have potential therapeutic applications in the treatment of various mood and anxiety disorders. Another direction is the investigation of the role of the 5-HT1A receptor in various neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and post-traumatic stress disorder. Finally, the development of new animal models and experimental paradigms may help to elucidate the mechanisms underlying the anxiolytic and antidepressant effects of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine and its derivatives.
Conclusion:
In conclusion, 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine is a chemical compound that has been extensively studied for its potential use in various scientific applications. Its selective antagonism of the 5-HT1A receptor produces anxiolytic and antidepressant-like effects, making it a promising tool for studying the role of this receptor in various physiological and pathological conditions. While there are limitations to its use in lab experiments, the development of novel 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine derivatives and the investigation of its role in neurological and psychiatric disorders may lead to new therapeutic approaches for the treatment of these conditions.
合成法
The synthesis of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-pyridinylpiperazine with 2-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under controlled temperature and pressure conditions. The yield of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine obtained from this reaction is typically high, and the compound can be purified using standard chromatographic techniques.
特性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-22-17-8-4-3-7-16(17)15-20-11-13-21(14-12-20)18-9-5-6-10-19-18/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAYAORJTXFIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260359 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)

![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)


![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)
![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
